4,4'-dimercaptostilbene
Overview
Description
4,4’-Dimercaptostilbene is a dithiol molecule characterized by the presence of two thiol groups attached to a stilbene backbone. This compound is known for its ability to form self-assembled monolayers on metal surfaces, particularly gold, due to its rigid structure and low susceptibility to chemical interactions . The molecular formula of 4,4’-dimercaptostilbene is C14H12S2, and it has a molecular weight of 244.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dimercaptostilbene can be synthesized through various methods. One common approach involves the reaction of 4,4’-dibromostilbene with thiourea, followed by hydrolysis to yield the desired dithiol compound. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 4,4’-dimercaptostilbene may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimercaptostilbene undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: 4,4’-Disulfidostilbene.
Reduction: 4,4’-Dithiolate stilbene.
Substitution: Various alkyl or acyl derivatives of 4,4’-dimercaptostilbene.
Scientific Research Applications
4,4’-Dimercaptostilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of protein-thiol interactions and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for diseases involving oxidative stress.
Industry: Utilized in the development of sensors, particularly in surface-enhanced Raman spectroscopy (SERS) due to its ability to enhance the Raman signal when coated on metal surfaces
Mechanism of Action
The mechanism of action of 4,4’-dimercaptostilbene primarily involves its thiol groups, which can form strong bonds with metal surfaces. This interaction modifies the surface properties of metals, enhancing their reactivity and enabling various applications in catalysis and sensing. The compound’s ability to form self-assembled monolayers also plays a crucial role in its effectiveness in surface-enhanced Raman spectroscopy .
Comparison with Similar Compounds
- Biphenyl-4,4’-dithiol
- Benzene-1,4-dithiol
- Terphenyl-4,4’'-dithiol
Comparison: 4,4’-Dimercaptostilbene is unique due to its stilbene backbone, which provides rigidity and stability to the molecule. This structural feature distinguishes it from other dithiol compounds like biphenyl-4,4’-dithiol and benzene-1,4-dithiol, which have different backbones and may exhibit different reactivity and surface properties .
Properties
IUPAC Name |
4-[(E)-2-(4-sulfanylphenyl)ethenyl]benzenethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYJDMJLWTYTCC-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)S)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)S)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614756-39-7 | |
Record name | 614756-39-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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